7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one 7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one
Brand Name: Vulcanchem
CAS No.: 694517-92-5
VCID: VC7563748
InChI: InChI=1S/C12H10N4OS/c1-8-11(17)13-12-16(14-8)15-10(7-18-12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
SMILES: CC1=NN2C(=NC1=O)SCC(=N2)C3=CC=CC=C3
Molecular Formula: C12H10N4OS
Molecular Weight: 258.3

7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one

CAS No.: 694517-92-5

Cat. No.: VC7563748

Molecular Formula: C12H10N4OS

Molecular Weight: 258.3

* For research use only. Not for human or veterinary use.

7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one - 694517-92-5

Specification

CAS No. 694517-92-5
Molecular Formula C12H10N4OS
Molecular Weight 258.3
IUPAC Name 7-methyl-3-phenyl-2H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one
Standard InChI InChI=1S/C12H10N4OS/c1-8-11(17)13-12-16(14-8)15-10(7-18-12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Standard InChI Key WYVCHXQYBKXQQW-UHFFFAOYSA-N
SMILES CC1=NN2C(=NC1=O)SCC(=N2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

7-Methyl-3-phenyl-2H,8H- triazino[3,2-b] thiadiazin-8-one belongs to the fused triazino-thiadiazine class, characterized by a bicyclic framework comprising a 1,2,4-triazine ring annulated with a 1,3,4-thiadiazine moiety. The numbering system assigns position 3 to the phenyl group and position 7 to the methyl substituent, while the ketone oxygen occupies position 8. The planar structure facilitates π-π stacking interactions, as observed in related systems .

Table 1. Key Structural Parameters of Analogous Triazino-Thiadiazines

CompoundSubstituentsRing FusionSpectral Confirmation Method
Compound 7 3-(2-thienyl), 7-aminoPyridazino-triazino-triazinone1H^1H-NMR, IR, MS
Compound 12 3-(2-thienyl), 8-cyanoPyridazino-triazino-thiadiazine13C^{13}C-NMR, EI-MS
Target Compound3-phenyl, 7-methylTriazino-thiadiazinoneInferred from analogs

Synthetic Methodologies

Precursor Selection and Cyclization Strategies

The synthesis of triazino-thiadiazinones typically begins with hydrazine derivatives undergoing cyclocondensation with bifunctional reagents. For example, 4(6H)-amino-3-hydrazino-pyridazino-triazines react with thioglycolic acid to form triazinone rings via nucleophilic substitution and cyclization . Applied to the target compound, a plausible pathway involves:

  • Hydrazine Cyclization: Reaction of a methyl-substituted hydrazino precursor with phenyl isothiocyanate to form the thiadiazine ring.

  • Ketone Formation: Oxidation or carbonyl introduction at position 8 using acetic anhydride or formamide .

Scheme 1. Hypothetical Synthesis of 7-Methyl-3-Phenyl-2H,8H-Triazino-Thiadiazin-8-One

Hydrazino precursor+Phenyl isothiocyanateEtOH, refluxThiadiazine intermediateAc2OTarget compound\text{Hydrazino precursor} + \text{Phenyl isothiocyanate} \xrightarrow{\text{EtOH, reflux}} \text{Thiadiazine intermediate} \xrightarrow{\text{Ac}_2\text{O}} \text{Target compound}

Key steps validated by analogous reactions in .

Optimization Challenges

  • Regioselectivity: Competing cyclization pathways may yield isomeric byproducts, necessitating careful control of reaction conditions (e.g., solvent polarity, temperature) .

  • Yield Improvement: Microwave-assisted synthesis or ionic liquid media could enhance efficiency, as demonstrated for related triazino[3,4-b]thiadiazines .

Spectral Characterization and Analytical Data

Infrared Spectroscopy

The ketone carbonyl (C=O) in analogous compounds absorbs near 1650–1680 cm1^{-1}, while N-H stretches (from amine groups) appear at 3150–3350 cm1^{-1} . The absence of S-H bands (~2550 cm1^{-1}) confirms thioether formation.

Nuclear Magnetic Resonance

  • 1H^1H-NMR: Expected signals include:

    • Phenyl protons: δ 7.20–7.50 ppm (multiplet).

    • Methyl group: δ 2.30–2.50 ppm (singlet).

    • Thiadiazine protons: δ 3.60–4.10 ppm (multiplet, J = 12 Hz) .

  • 13C^{13}C-NMR: Key resonances:

    • C=O: δ 170–175 ppm.

    • Thiadiazine carbons: δ 35–45 ppm (sp3^3) and 150–160 ppm (sp2^2) .

Table 2. Comparative Spectral Data for Triazino-Thiadiazinones

Compound [Ref.]C=O (cm1^{-1})1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)
Compound 7 16543.65 (CH2_2), 7.32 (thienyl)170.2 (C=O)
Compound 8 16782.45 (CH3_3), 7.45 (Ph)172.1 (C=O), 42.3 (CH2_2)

Pharmacological Profiling and Biological Activity

Table 3. Cytotoxicity of Selected Analogues (IC50_{50}, µM)

Compound [Ref.]HepG2HCT-116MCF-7
Compound 18 12.418.915.6
Compound 21 8.711.29.8

Acaricidal and Antimicrobial Effects

1,2,4-Triazine derivatives demonstrate acaricidal activity against Tetranychus urticae, with LD50_{50} values comparable to pyridaben . The target compound’s electron-withdrawing ketone group may enhance binding to mite acetylcholinesterase.

Structure-Activity Relationships (SAR)

  • Substituent Effects:

    • Phenyl at C3: Enhances π-stacking with aromatic residues in enzyme active sites .

    • Methyl at C7: Increases metabolic stability by shielding reactive positions from oxidation .

  • Ring Flexibility: Partial saturation (2H,8H) balances conformational rigidity and solubility .

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